1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea
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Overview
Description
N-[2-(METHYLSULFANYL)PHENYL]-N’-(4-NITROPHENYL)UREA is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a urea backbone with a 2-(methylsulfanyl)phenyl group and a 4-nitrophenyl group attached to the nitrogen atoms. Its distinct structure allows it to participate in various chemical reactions and makes it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(METHYLSULFANYL)PHENYL]-N’-(4-NITROPHENYL)UREA typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of 2-(methylsulfanyl)aniline with 4-nitrophenyl isocyanate under mild conditions. This reaction can be carried out in an organic solvent such as dichloromethane or toluene, often at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(METHYLSULFANYL)PHENYL]-N’-(4-NITROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Strong nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
N-[2-(METHYLSULFANYL)PHENYL]-N’-(4-NITROPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(METHYLSULFANYL)PHENYL]-N’-(4-NITROPHENYL)UREA involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the urea backbone can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYLSULFANYL)PHENYLUREA: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
N-(4-NITROPHENYL)UREA:
N-(2-METHYLSULFANYL)PHENYL)-N’-(4-HYDROXYPHENYL)UREA: Contains a hydroxyl group instead of a nitro group, leading to different chemical behavior.
Uniqueness
N-[2-(METHYLSULFANYL)PHENYL]-N’-(4-NITROPHENYL)UREA is unique due to the presence of both the methylsulfanyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C14H13N3O3S |
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Molecular Weight |
303.34 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C14H13N3O3S/c1-21-13-5-3-2-4-12(13)16-14(18)15-10-6-8-11(9-7-10)17(19)20/h2-9H,1H3,(H2,15,16,18) |
InChI Key |
MUBBOXGXZYWZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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